2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl
Overview
Description
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is a stable nitroxyl radical compound. It is characterized by its paramagnetic properties and high extinction coefficient in the ultraviolet spectrum. This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to yield the target compound . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supercritical carbon dioxide (SC-CO2) techniques. This method allows for the formation of porous polymer matrices doped with the compound, which can then be released into buffer solutions .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nitrosyl chloride, benzyl alcohol, and various reducing agents. The reactions typically require controlled temperatures and specific solvents to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl has a wide range of applications in scientific research:
Biology: The compound is employed in biological studies to investigate the behavior of free radicals in biological systems.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl involves its paramagnetic properties. The compound interacts with molecular targets through its nitroxyl radical group, which can participate in various redox reactions. These interactions can affect the stability and behavior of other molecules in the system, making it a valuable tool in research applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE)
- 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy
Uniqueness
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-3-oxide-1-oxyl is unique due to its high extinction coefficient in the ultraviolet spectrum and its stability as a nitroxyl radical. These properties make it particularly useful in ESR spectroscopy and other applications where stable free radicals are required .
Properties
InChI |
InChI=1S/C13H17N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCBKCWJMCKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18796-03-7 | |
Record name | 4-Phenyl-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18796-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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